Bienvenue dans la boutique en ligne BenchChem!

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid

Chiral purity Enantiomeric identity Quality control

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid, commonly designated Fmoc-(S)-4-aminopentanoic acid, is a chiral, non-proteinogenic γ-amino acid derivative bearing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. With molecular formula C₂₀H₂₁NO₄ and a molecular weight of 339.39 g/mol, the compound features a five-carbon pentanoic acid backbone with the Fmoc-protected amino group at the 4-position, placing it in the γ-amino acid class distinct from both α-amino acids and terminally substituted δ-amino acid analogs.

Molecular Formula C20H21NO4
Molecular Weight 339.391
CAS No. 1014018-41-7
Cat. No. B2803135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
CAS1014018-41-7
Molecular FormulaC20H21NO4
Molecular Weight339.391
Structural Identifiers
SMILESCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H21NO4/c1-13(10-11-19(22)23)21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1
InChIKeyASUWOMDZJCFFDR-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Fmoc-(S)-4-aminopentanoic Acid (CAS 1014018-41-7): Chiral γ-Amino Acid Building Block for Solid-Phase Peptide Synthesis and PROTAC Linker Design


(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid, commonly designated Fmoc-(S)-4-aminopentanoic acid, is a chiral, non-proteinogenic γ-amino acid derivative bearing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group . With molecular formula C₂₀H₂₁NO₄ and a molecular weight of 339.39 g/mol, the compound features a five-carbon pentanoic acid backbone with the Fmoc-protected amino group at the 4-position, placing it in the γ-amino acid class distinct from both α-amino acids and terminally substituted δ-amino acid analogs [1]. The (S)-enantiomeric configuration imparts specific optical rotation of [a]D²⁰ = +7 ± 2° (C=1 in DMF), a quantifiable identity parameter that directly differentiates it from its (R)-enantiomer counterpart (CAS 1189357-66-1) . This compound serves as a key building block in Fmoc-based solid-phase peptide synthesis (SPPS), particularly for introducing chiral γ-amino acid residues into modified peptides and peptidomimetics, and is increasingly catalogued as a protein degrader (PROTAC) linker building block [2].

Why Generic Substitution of Fmoc-(S)-4-aminopentanoic Acid (CAS 1014018-41-7) with the (R)-Enantiomer or Chain-Length Analogs Compromises Peptide Stereochemistry and Biological Outcome


Fmoc-protected γ-amino acid building blocks with identical molecular formulae but differing stereochemistry or amino-group position are not functionally interchangeable. The (S)-enantiomer of Fmoc-4-aminopentanoic acid (CAS 1014018-41-7) and its (R)-enantiomer (CAS 1189357-66-1) share the same molecular formula (C₂₀H₂₁NO₄), molecular weight (339.39 g/mol), density (1.2 ± 0.1 g/cm³), and boiling point (571.8 ± 33.0 °C), yet produce peptides with opposite chirality at the γ-carbon—a difference that fundamentally alters three-dimensional structure, receptor recognition, and biological activity . Direct evidence from the parent amino acid demonstrates that (S)-4-aminopentanoic acid exhibits a distinctly broader GABA receptor interaction profile (agonist activity at GABAA α4β3δ, α5β2γ2, and GABAB B1/B2; antagonist activity at GABAA α6β2γ2) compared to the (R)-enantiomer, which displays only weak agonist activity at GABAA α5β2γ2 [1]. Furthermore, substituting Fmoc-(S)-4-aminopentanoic acid with the regioisomeric Fmoc-5-aminopentanoic acid (CAS 123622-48-0, a δ-amino acid with terminal amine) or the chain-shortened Fmoc-4-aminobutanoic acid (Fmoc-GABA, CAS 116821-47-7) alters the spacing between the N-terminus and the carboxylate by one methylene unit, changing conformational freedom, hydrogen-bonding geometry, and linker trajectory in applications such as PROTAC design . These differences are quantifiable by optical rotation for enantiomers, HPLC retention time and melting point for regioisomers and chain-length variants, and receptor pharmacology for the deprotected amino acid. Procurement of the incorrect enantiomer or analog therefore cannot be detected by molecular weight or elemental analysis alone, necessitating explicit specification of CAS 1014018-41-7 and enantiomeric purity specifications.

Quantitative Differentiation Evidence for Fmoc-(S)-4-aminopentanoic Acid (CAS 1014018-41-7) Versus Closest Analogs


Enantiomer-Specific Optical Rotation: (S) vs. (R) Identity Verification

The (S)-enantiomer of Fmoc-4-aminopentanoic acid (CAS 1014018-41-7) exhibits a specific optical rotation of [a]D²⁰ = +7 ± 2° (C=1 in DMF), as specified by Chem-Impex International . The (R)-enantiomer (CAS 1189357-66-1) is expected to display an equal magnitude but opposite sign of rotation (approximately −7°), consistent with the fundamental principle that enantiomers rotate plane-polarized light equally in opposite directions. Both enantiomers share identical molecular formula (C₂₀H₂₁NO₄), molecular weight (339.39 g/mol), density (1.2 ± 0.1 g/cm³), and boiling point (571.8 ± 33.0 °C at 760 mmHg) , making optical rotation the only rapid, non-destructive method to distinguish them. This specification provides procurement specialists with a definitive acceptance criterion: a batch of CAS 1014018-41-7 must demonstrate positive (dextrorotatory) rotation under the stated conditions.

Chiral purity Enantiomeric identity Quality control

Enantiomer-Specific GABA Receptor Pharmacology of the Parent Amino Acid Predicts Divergent Biological Outcomes

Although the Fmoc group is removed prior to biological evaluation, the stereochemical identity of the building block directly determines the pharmacology of the final peptide or amino acid. Wawro et al. (2021) demonstrated that (S)-4-aminopentanoic acid (the deprotected form of CAS 1014018-41-7) exhibits a broader and qualitatively distinct GABA receptor activity profile compared to (R)-4-aminopentanoic acid in direct side-by-side electrophysiological assays [1]. Specifically, (S)-4APA displays weak agonist activity at GABAA α4β3δ, GABAA α5β2γ2, and GABAB B1/B2 receptors, and antagonist activity at GABAA α6β2γ2. In contrast, (R)-4APA shows weak agonist activity only at GABAA α5β2γ2—a narrower profile lacking both the GABAB engagement and the GABAA α6β2γ2 antagonism seen with the (S)-enantiomer. Additionally, mouse cerebral synaptosome uptake of (R)-4APA was greater than that of (S)-4APA, with correspondingly greater reduction of endogenous GABA concentration and release upon membrane depolarization for the (R)-enantiomer [1].

Neuroscience GABA receptor Neurotransmitter

Regioisomeric Differentiation: γ-Amino (4-Position) vs. δ-Amino (5-Position) Scaffold

Fmoc-(S)-4-aminopentanoic acid (CAS 1014018-41-7) is a γ-amino acid with the Fmoc-protected amine at the internal 4-position of the pentanoic acid chain. Its regioisomer, Fmoc-5-aminopentanoic acid (CAS 123622-48-0), bears the Fmoc-protected amine at the terminal 5-position, classifying it as a δ-amino acid [1]. This positional shift changes the distance between the protected nitrogen and the carboxylate carbon from three bonds (γ) to four bonds (δ), altering the trajectory and conformational flexibility of the linker when incorporated into bifunctional molecules such as PROTACs. Physical property differences provide procurement-level differentiation: Fmoc-5-aminopentanoic acid has a reported melting point of 135–136 °C and density of 1.232 ± 0.06 g/cm³ , whereas Fmoc-(S)-4-aminopentanoic acid is typically an amorphous white powder with density of 1.2 ± 0.1 g/cm³ and no sharp melting point reported in standard databases . The internally positioned amino group also creates a chiral center at the γ-carbon (absent in the terminal 5-amino isomer), introducing stereochemical control capabilities unavailable with the δ-amino acid analog.

Linker design Conformational control PROTAC

Chain-Length Differentiation: C5 γ-Amino Acid vs. C4 Fmoc-GABA Backbone

Fmoc-(S)-4-aminopentanoic acid (C5 backbone) differs from Fmoc-4-aminobutanoic acid (Fmoc-GABA, CAS 116821-47-7, C4 backbone) by one methylene unit in the linear carbon chain [1]. While both are classified as γ-amino acids, the additional carbon in the pentanoic acid scaffold extends the maximum end-to-end distance of the residue and modifies the conformational ensemble accessible to the peptide backbone. Physical property data from vendor and database sources confirm that Fmoc-GABA has a molecular weight of 325.36 g/mol (C₁₉H₁₉NO₄), density of 1.256 ± 0.06 g/cm³, and a sharp melting point of 172–176 °C , compared to Fmoc-(S)-4-aminopentanoic acid with MW 339.39 g/mol (C₂₀H₂₁NO₄), density 1.2 ± 0.1 g/cm³, and no sharp melting point . The higher melting point of the C4 analog (172–176 °C vs. no defined mp for the C5 analog) suggests stronger crystal lattice packing in the shorter-chain compound, which may have implications for long-term storage stability and handling. Importantly, the C5 backbone also introduces a methyl substituent at the γ-carbon (absent in the C4 GABA backbone), creating the chiral center that is the defining feature of the (S)-4-aminopentanoic acid scaffold [1].

Linker length Peptide backbone Conformational space

Vendor Purity Specification Tiers: ≥98% (HPLC) vs. ≥95% Grade Differentiation

Commercially available Fmoc-(S)-4-aminopentanoic acid (CAS 1014018-41-7) is offered at multiple purity grades that directly impact coupling efficiency in solid-phase peptide synthesis. Chem-Impex International specifies purity ≥ 98% (HPLC) for Catalog No. 15036 , and Apollo Scientific specifies 99% purity for Catalog No. OR54424 . In contrast, Aladdin Scientific (via CalPacLab) offers a minimum 95% grade [1], and Amatek Scientific lists 97% purity . The ≥98% HPLC grade provides at minimum a 3-percentage-point purity advantage over the 95% grade. In SPPS, where each coupling step consumes one equivalent of building block, a 3% impurity level in a 95%-grade reagent translates to approximately 3% of non-productive coupling events per step, which, across a 20-amino acid synthesis (20 coupling steps), can reduce crude peptide yield by up to approximately 46% (calculated as (0.97)^20 vs. (0.95)^20) unless compensated by excess reagent. While no published head-to-head coupling study specifically compares these grades for this compound, the mathematical impact of purity on multi-step SPPS yield is well-established in peptide chemistry [2].

Purity specification Procurement quality HPLC grade

Chiral γ-Amino Acid Scaffold for Protease-Resistant Peptidomimetic Design vs. Standard α-Amino Acids

4-Aminopentanoic acid (4APA) is a γ-amino acid—a class recognized for conferring enhanced in vivo stability and structural diversity to peptide molecules when incorporated in place of standard α-amino acids [1]. Unlike α-amino acids, which are rapidly recognized and cleaved by endogenous proteases, γ-amino acid residues create peptide backbone geometries that are poor substrates for proteolytic enzymes, significantly extending circulatory half-life . The (R)-enantiomer of 4-aminopentanoic acid has been specifically identified as an important intermediate for synthesizing Gly-Pro-Glu-OH (GPE) analogues—a class of pharmaceutical agents for treating central nervous system injuries and neurodegenerative diseases including Alzheimer's, Parkinson's, and Huntington's diseases [1]. The (S)-enantiomer, as the Fmoc-protected building block (CAS 1014018-41-7), provides the complementary stereochemical option for peptidomimetic SAR programs investigating enantiomer-specific biological effects, particularly relevant given the established enantiomer-divergent GABA receptor pharmacology [2]. While direct comparative protease resistance data for (S)-4APA-containing peptides vs. α-amino acid peptides are not available in the searched literature for this specific building block, the class-level property of γ-amino acid-derived peptides exhibiting reduced proteolytic susceptibility is well-documented [1].

Peptidomimetic Protease resistance γ-amino acid

Procurement-Driven Application Scenarios for Fmoc-(S)-4-aminopentanoic Acid (CAS 1014018-41-7) Based on Verified Differentiation Evidence


Solid-Phase Synthesis of Chiral γ-Amino Acid-Containing Peptides Requiring Defined (S)-Stereochemistry

Fmoc-(S)-4-aminopentanoic acid is the requisite building block for introducing an (S)-configured γ-amino acid residue into synthetic peptides via standard Fmoc-SPPS protocols. The chiral center at the 4-position (γ-carbon) is introduced with defined (S)-absolute configuration, distinguishable from the (R)-enantiomer (CAS 1189357-66-1) by optical rotation ([a]D²⁰ = +7 ± 2°, C=1 in DMF) [1]. Researchers synthesizing peptides that incorporate γ-amino acid residues for backbone modification, conformational constraint, or protease resistance must specify CAS 1014018-41-7 rather than the (R)-enantiomer to ensure the intended stereochemical outcome. This application is directly supported by the compound's classification as an Fmoc-protected chiral γ-amino acid building block and its commercial availability in ≥98% HPLC purity suitable for multi-step SPPS [1][2].

Neuroscience Probe Development Targeting GABA Receptor Subtype Pharmacology

For research groups developing peptide-based probes or ligands directed at GABA receptor subtypes, Fmoc-(S)-4-aminopentanoic acid provides the synthetic entry point to the (S)-4APA pharmacophore. Upon Fmoc deprotection, the (S)-4APA residue confers a multi-target GABA receptor profile: weak agonist activity at GABAA α4β3δ, GABAA α5β2γ2, and GABAB B1/B2, plus antagonist activity at GABAA α6β2γ2 [1]. This contrasts with (R)-4APA (from CAS 1189357-66-1), which only weakly agonizes GABAA α5β2γ2. The broader receptor engagement of (S)-4APA makes the (S)-enantiomer building block specifically relevant for projects investigating the role of GABAB or α6-containing GABAA receptors in neurological function, where the (R)-enantiomer would be inactive [1].

Stereochemically Defined PROTAC Linker with Chiral γ-Amino Acid Spacer

The compound is catalogued as a Protein Degrader Building Block [1], reflecting its emerging role as a chiral linker component in PROTAC (Proteolysis Targeting Chimera) design. Unlike the achiral, terminally substituted Fmoc-5-aminopentanoic acid linker (CAS 123622-48-0) or the shorter Fmoc-GABA linker (CAS 116821-47-7), Fmoc-(S)-4-aminopentanoic acid introduces both a defined stereocenter and a five-carbon γ-amino acid spacer. The internal (rather than terminal) amino group position creates a kinked trajectory between the ligase-binding and target-binding moieties of the PROTAC, potentially influencing ternary complex formation geometry. The (S)-configuration provides a specific diastereomeric form for PROTAC SAR optimization, complementing the achiral linkers commonly employed [1][2].

Enantiomer-Specific Peptidomimetic Drug Discovery for CNS and Neurodegenerative Indications

4-Aminopentanoic acid derivatives have established relevance in CNS drug discovery: (R)-4APA is a key intermediate for GPE analogue pharmaceuticals targeting Alzheimer's, Parkinson's, and Huntington's diseases [1]. The (S)-enantiomer Fmoc building block (CAS 1014018-41-7) provides the complementary stereochemical tool for SAR programs investigating enantiomer-specific neuroactive peptidomimetics. The established enantiomer-divergent GABA receptor pharmacology [2] and the class-level protease resistance of γ-amino acid-containing peptides [1] support the use of this building block in medicinal chemistry campaigns where both stereochemistry and metabolic stability are critical design parameters. Procurement teams supporting CNS drug discovery programs should ensure the (S)-enantiomer (CAS 1014018-41-7) is explicitly specified, as the (R)-enantiomer would yield the opposite stereochemical series.

Quote Request

Request a Quote for (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.